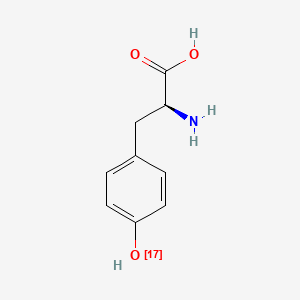

L-Tyrosine-17O

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-(17O)oxidanylphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i11+1 |

InChI Key |

OUYCCCASQSFEME-VTZOERGVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[17OH] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to L-Tyrosine-¹⁷O: Isotopic Enrichment, Synthesis, and Applications

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways, protein structure, and drug interactions. Among these, L-Tyrosine labeled with the oxygen-17 isotope (L-Tyrosine-¹⁷O) serves as a powerful probe in nuclear magnetic resonance (NMR) spectroscopy studies. This technical guide provides an in-depth overview of the isotopic enrichment of L-Tyrosine-¹⁷O, experimental protocols for its preparation and analysis, and its application in biochemical research.

Isotopic Enrichment of L-Tyrosine-¹⁷O

The isotopic enrichment of a labeled compound is a critical parameter that dictates its utility in experimental settings. Due to the low natural abundance of ¹⁷O (approximately 0.037%), isotopic enrichment is essential for its detection in NMR spectroscopy[1]. Commercially available L-Tyrosine-¹⁷O is offered at various enrichment levels, tailored to the specific needs of the research application.

A notable supplier, Cambridge Isotope Laboratories, provides L-Tyrosine specifically labeled at the phenol position with ¹⁷O. The isotopic enrichment for this product is detailed in the following table.

| Compound | Label Position | Isotopic Enrichment (%) | Supplier |

| L-Tyrosine-¹⁷O | Phenol | 35-40 | Cambridge Isotope Laboratories |

Table 1: Commercially available isotopic enrichment of L-Tyrosine-¹⁷O.

It is important to note that enrichment levels can be customized by suppliers based on research requirements, and researchers can also synthesize ¹⁷O-labeled L-Tyrosine in-house to achieve specific enrichment percentages.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of ¹⁷O-labeled L-Tyrosine and a general procedure for its analysis using mass spectrometry.

Synthesis of L-Tyrosine-¹⁷O

The introduction of ¹⁷O into the L-Tyrosine molecule can be achieved through chemical synthesis. A common method involves the acid-catalyzed exchange of oxygen isotopes in the presence of ¹⁷O-enriched water.

Objective: To synthesize L-Tyrosine-¹⁷O by isotopic exchange.

Materials:

-

L-Tyrosine

-

¹⁷O-enriched water (H₂¹⁷O)

-

Strong acid catalyst (e.g., trifluoromethanesulfonic acid)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve L-Tyrosine in a minimal amount of anhydrous 1,4-dioxane.

-

Addition of ¹⁷O-water and Catalyst: To the solution, add ¹⁷O-enriched water and a catalytic amount of a strong acid like trifluoromethanesulfonic acid. The amount of ¹⁷O-water will depend on the desired final enrichment.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them via mass spectrometry to determine the extent of ¹⁷O incorporation.

-

Quenching and Extraction: Once the desired level of enrichment is achieved, quench the reaction by adding an excess of saturated sodium bicarbonate solution. Extract the product into ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent using a rotary evaporator.

-

Purification and Lyophilization: The crude product can be further purified using techniques such as recrystallization or chromatography. Finally, the purified L-Tyrosine-¹⁷O is lyophilized to obtain a stable, solid product.

Analysis of Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment of the newly synthesized L-Tyrosine-¹⁷O can be quantified using mass spectrometry.

Objective: To determine the percentage of ¹⁷O incorporation in L-Tyrosine.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or triple quadrupole) coupled with liquid chromatography (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized L-Tyrosine-¹⁷O in a suitable solvent (e.g., water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample into the LC system to separate the L-Tyrosine from any impurities.

-

Mass Spectrometric Analysis: Analyze the eluting L-Tyrosine using the mass spectrometer in full scan mode.

-

Data Analysis: Determine the relative abundance of the unlabeled L-Tyrosine (mass corresponding to ¹⁶O) and the ¹⁷O-labeled L-Tyrosine (mass corresponding to ¹⁷O). The isotopic enrichment is calculated as the ratio of the abundance of the ¹⁷O-labeled species to the total abundance of all isotopic species.

Applications and Signaling Pathways

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key biomolecules, including neurotransmitters and hormones. The use of ¹⁷O-labeled L-Tyrosine is particularly valuable for studying the structure and function of proteins and enzymes involved in these pathways using solid-state NMR spectroscopy.

Catecholamine Biosynthesis Pathway

A primary metabolic fate of L-Tyrosine is its conversion to catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is crucial for neuronal signaling and physiological regulation.

Experimental Workflow for ¹⁷O NMR Studies

The primary application of L-Tyrosine-¹⁷O is in solid-state NMR spectroscopy to probe the local environment of tyrosine residues within proteins. This can provide insights into protein structure, dynamics, and ligand binding.

References

L-Tyrosine-¹⁷O: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of L-Tyrosine-¹⁷O, a stable isotope-labeled variant of the amino acid L-Tyrosine. This document is intended for researchers, scientists, and drug development professionals interested in the application of ¹⁷O-labeled compounds in structural biology, metabolic studies, and drug discovery. The guide covers the chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols related to the use of L-Tyrosine-¹⁷O, with a particular focus on solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

L-Tyrosine is a non-essential amino acid with a polar side chain, playing a critical role in protein synthesis and as a precursor to several key biological molecules.[1][2] The isotopic labeling of L-Tyrosine with Oxygen-17 (¹⁷O) is typically achieved at the phenolic hydroxyl group, creating L-Tyrosine-(4-hydroxy-¹⁷O). This specific labeling allows for targeted studies of the local environment and ionization state of the tyrosine side chain.

The IUPAC name for this isotopologue is (2S)-2-amino-3-(4-(¹⁷O)oxidanylphenyl)propanoic acid.[3]

Physicochemical Properties

The introduction of the ¹⁷O isotope results in a slight increase in the molecular weight of L-Tyrosine. Other macroscopic physical properties are not significantly altered. The key differences emerge at the nuclear level, which are exploited in NMR spectroscopy.

| Property | Value (L-Tyrosine) | Value (L-Tyrosine-¹⁷O) | Reference |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₂¹⁷O | [1][4] |

| Molar Mass | 181.191 g/mol | ~182.19 g/mol | |

| Appearance | White solid | White solid | |

| Solubility in water | 0.45 g/L (25 °C) | Not significantly different | |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) | |

| pKa (Carboxyl) | ~2.2 | Not significantly different | |

| pKa (Ammonium) | ~9.1 | Not significantly different | |

| pKa (Phenolic OH) | ~10.1 | Not significantly different |

¹⁷O NMR Properties

Solid-state ¹⁷O NMR is a powerful technique for probing the local environment of the labeled oxygen atom. The ¹⁷O nucleus has a spin of 5/2 and is therefore a quadrupolar nucleus. Its NMR parameters, the quadrupole coupling (QC) and chemical shift (CS) tensors, are highly sensitive to the local electronic structure.

A key finding is the remarkable sensitivity of the ¹⁷O chemical shift to the ionization state of the phenolic hydroxyl group. The isotropic ¹⁷O chemical shift increases by approximately 60 ppm upon deprotonation of the phenol group. This change is about six times larger than the corresponding change in the isotropic ¹³C chemical shift for the Cζ nucleus of the same phenol group, making ¹⁷O NMR a highly sensitive probe for the protonation state of tyrosine residues in proteins.

| Compound | ¹⁷O Isotropic Chemical Shift (δ_iso) | ¹⁷O Quadrupole Coupling Constant (C_Q) | Reference |

| L-Tyrosine | ~83 ppm | 8.5 MHz | |

| L-Tyrosine·HCl | Not significantly different from L-Tyrosine | Not significantly different from L-Tyrosine | |

| Na₂(L-Tyrosinate) (deprotonated) | ~143 ppm | 7.9 MHz |

Metabolic Significance of L-Tyrosine

L-Tyrosine is a central hub in metabolism, serving as a precursor for a variety of crucial biomolecules. Isotopic labeling with ¹⁷O can be used to trace the metabolic fate of the phenolic oxygen in these pathways.

Neurotransmitter and Hormone Synthesis

In the brain and adrenal glands, L-Tyrosine is the precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. L-Tyrosine is also fundamental for the synthesis of thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland.

// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_DOPA [label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epinephrine [label="Epinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thyroid_Hormones [label="Thyroid Hormones", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Tyrosine -> L_DOPA [label=" Tyrosine\n Hydroxylase", fontsize=8, fontcolor="#5F6368"]; L_DOPA -> Dopamine [label=" DOPA\n Decarboxylase", fontsize=8, fontcolor="#5F6368"]; Dopamine -> Norepinephrine [fontsize=8, fontcolor="#5F6368"]; Norepinephrine -> Epinephrine [fontsize=8, fontcolor="#5F6368"]; L_Tyrosine -> Thyroid_Hormones [label=" Iodination &\n Coupling", fontsize=8, fontcolor="#5F6368"];

// Styling {rank=same; L_Tyrosine;} {rank=same; L_DOPA; Thyroid_Hormones;} {rank=same; Dopamine;} {rank=same; Norepinephrine;} {rank=same; Epinephrine;} } L-Tyrosine as a precursor to neurotransmitters and hormones.

Catabolism

The breakdown of L-Tyrosine begins with a transamination reaction to form p-hydroxyphenylpyruvate. Subsequent enzymatic steps lead to the formation of homogentisate, which is then further metabolized, eventually yielding fumarate and acetoacetate, intermediates of the citric acid cycle and ketone body metabolism, respectively.

// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_HPP [label="p-Hydroxyphenylpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogentisate [label="Homogentisate", fillcolor="#F1F3F4", fontcolor="#202124"]; Maleylacetoacetate [label="Maleylacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fumarylacetoacetate [label="Fumarylacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [label="Acetoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Tyrosine -> p_HPP [label=" Tyrosine\n Aminotransferase", fontsize=8, fontcolor="#5F6368"]; p_HPP -> Homogentisate [label=" p-Hydroxyphenylpyruvate\n Dioxygenase", fontsize=8, fontcolor="#5F6368"]; Homogentisate -> Maleylacetoacetate [label=" Homogentisate\n 1,2-Dioxygenase", fontsize=8, fontcolor="#5F6368"]; Maleylacetoacetate -> Fumarylacetoacetate [label=" Maleylacetoacetate\n Isomerase", fontsize=8, fontcolor="#5F6368"]; Fumarylacetoacetate -> Fumarate [label=" Fumarylacetoacetate\n Hydrolase", fontsize=8, fontcolor="#5F6368"]; Fumarylacetoacetate -> Acetoacetate [label=" Fumarylacetoacetate\n Hydrolase", fontsize=8, fontcolor="#5F6368"];

// Styling Fumarate [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } The catabolic pathway of L-Tyrosine.

Experimental Protocols

The primary application of L-Tyrosine-¹⁷O is in NMR spectroscopy. The following provides a general methodology for solid-state ¹⁷O NMR experiments based on published studies.

Synthesis of L-Tyrosine-¹⁷O

A common method for introducing the ¹⁷O label is through acid-catalyzed exchange with H₂¹⁷O. A simple chemical procedure has been developed to introduce oxygen-17 labels into both the carboxylic and phenolic sites of L-tyrosine. For site-specific labeling of the phenolic oxygen, more complex synthetic routes may be necessary.

General Protocol for Acid-Catalyzed Exchange:

-

Dissolve L-Tyrosine in a solution of hydrochloric acid and H₂¹⁷O (10-20 atom %).

-

Heat the sealed reaction vessel at an elevated temperature (e.g., 100 °C) for a specified period (e.g., 24 hours).

-

Cool the solution to allow for the crystallization of the ¹⁷O-labeled L-Tyrosine hydrochloride.

-

Recover the crystals by filtration.

-

The H₂¹⁷O can be recovered via microdistillation for reuse.

Solid-State ¹⁷O NMR Spectroscopy

The following is a representative protocol for acquiring solid-state ¹⁷O NMR spectra of L-Tyrosine-¹⁷O.

Instrumentation:

-

High-field solid-state NMR spectrometer (e.g., 11.74 T, 14.09 T, or 21.14 T).

-

Magic Angle Spinning (MAS) probe (e.g., 3.2 mm or 4 mm).

Experimental Parameters:

-

Pulse Program: A simple pulse-acquire sequence or a quadrupolar echo sequence can be used.

-

¹H Decoupling: High-power ¹H decoupling is applied during acquisition to remove ¹H-¹⁷O dipolar couplings and narrow the ¹⁷O resonances.

-

Magic Angle Spinning (MAS): Spinning speeds of 10-20 kHz are typically employed to average anisotropic interactions.

-

Recycle Delay: A recycle delay of several seconds (e.g., 5-20 s) is used to allow for the complete relaxation of the ¹⁷O nuclei.

-

Number of Transients: A large number of transients (several thousand to tens of thousands) are typically acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of ¹⁷O.

-

Chemical Shift Referencing: The ¹⁷O chemical shifts are referenced to liquid H₂O at 0 ppm.

// Nodes Sample_Prep [label="Sample Preparation\n(L-Tyrosine-¹⁷O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Packing [label="Pack into\nMAS Rotor", fillcolor="#F1F3F4", fontcolor="#202124"]; Spectrometer [label="Insert into\nNMR Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; Acquisition [label="Data Acquisition\n(Pulse Program, MAS, Decoupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Spectral Analysis\n(Peak Picking, Simulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Packing; Packing -> Spectrometer; Spectrometer -> Acquisition; Acquisition -> Processing; Processing -> Analysis; } Workflow for solid-state ¹⁷O NMR of L-Tyrosine-¹⁷O.

Applications and Future Directions

The use of L-Tyrosine-¹⁷O offers unique insights into the structure and function of proteins and metabolic pathways.

-

Probing Enzyme Mechanisms: By incorporating L-Tyrosine-¹⁷O into an enzyme's active site, it is possible to study changes in the local environment and protonation state of the tyrosine residue during catalysis.

-

Investigating Protein-Ligand Interactions: ¹⁷O NMR can detect changes in the electronic environment of a tyrosine residue upon ligand binding, providing information on the binding mode and affinity.

-

Metabolic Flux Analysis: Tracing the ¹⁷O label from L-Tyrosine through various metabolic pathways can provide quantitative data on metabolic fluxes and pathway utilization.

-

Structural Biology of Large Proteins: The high sensitivity of the ¹⁷O chemical shift to the local environment makes it a valuable probe for studying the structure and dynamics of large biomolecular systems where traditional ¹H, ¹³C, and ¹⁵N NMR methods may be challenging.

The continued development of higher field NMR magnets and more sophisticated solid-state NMR techniques will further enhance the utility of L-Tyrosine-¹⁷O in biochemical and biomedical research. This will enable the study of increasingly complex biological systems with greater sensitivity and resolution.

References

A Comprehensive Technical Guide to the Synthesis and Purification of ¹⁷O-Labeled L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the methodologies for the synthesis and purification of ¹⁷O-labeled L-Tyrosine, a critical tool in various fields of research, including mechanistic enzymology, protein structure and dynamics, and drug metabolism studies. The strategic incorporation of the stable isotope ¹⁷O into the L-Tyrosine molecule allows for non-invasive investigation of biological processes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of ¹⁷O-Labeled L-Tyrosine

The introduction of an ¹⁷O isotope into the L-Tyrosine molecule can be achieved at two specific positions: the carboxylic acid group and the phenolic hydroxyl group. The choice of labeling site depends on the specific research application. This guide outlines a well-established chemical method for labeling both sites.

Labeling of the Carboxylic Acid Group via Acid-Catalyzed Exchange

A common and effective method for selectively labeling the carboxylic acid group of L-Tyrosine involves acid-catalyzed oxygen exchange with ¹⁷O-enriched water (H₂¹⁷O).

Experimental Protocol:

-

Dissolution: Dissolve L-Tyrosine in a solution of ¹⁷O-enriched water (H₂¹⁷O, enrichment level typically 20-40 atom %).

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the solution. The final concentration of HCl should be approximately 2 M.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) in a sealed vessel for a specified period (typically 24-72 hours) to facilitate the oxygen exchange.

-

Neutralization and Isolation: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium hydroxide). The ¹⁷O-labeled L-Tyrosine can then be isolated by adjusting the pH to its isoelectric point (around 5.7), leading to its precipitation.

-

Washing and Drying: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry under vacuum to obtain the final product.

Labeling of the Phenolic Hydroxyl Group

Labeling the phenolic hydroxyl group is a more complex procedure that often involves a multi-step synthesis or specific enzymatic methods. A chemical approach involves the careful hydrolysis of a protected L-Tyrosine derivative.

Experimental Protocol:

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and available starting materials.

-

Protection of Carboxylic and Amino Groups: Protect the carboxylic acid and amino groups of L-Tyrosine to prevent side reactions. Common protecting groups include methyl ester for the carboxylic acid and tert-butyloxycarbonyl (Boc) for the amino group.

-

Activation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is typically activated for nucleophilic substitution.

-

Nucleophilic Substitution with H₂¹⁷O: The activated tyrosine derivative is then reacted with ¹⁷O-enriched water in the presence of a suitable catalyst or under specific reaction conditions to facilitate the incorporation of the ¹⁷O isotope.

-

Deprotection: Following the labeling step, the protecting groups are removed under appropriate conditions to yield ¹⁷O-labeled L-Tyrosine.

-

Purification: The final product is purified using chromatographic techniques to separate it from any unreacted starting materials or byproducts.

Purification of ¹⁷O-Labeled L-Tyrosine

Purification is a critical step to ensure the isotopic and chemical purity of the final product, which is essential for its use in sensitive analytical techniques. A combination of recrystallization and chromatographic methods is often employed.

Recrystallization

Recrystallization is an effective method for removing impurities and can be the first step in the purification process.

Experimental Protocol:

-

Dissolution: Dissolve the crude ¹⁷O-labeled L-Tyrosine in a minimal amount of hot acidic water (e.g., dilute HCl).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.

-

Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization. The pH can be carefully adjusted to the isoelectric point of L-Tyrosine (~5.7) with a base (e.g., NaOH) to maximize precipitation.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography is often necessary. Ion-exchange or reverse-phase chromatography are common choices.

Experimental Protocol (Ion-Exchange Chromatography):

-

Resin Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex-50) and equilibrate it with an acidic solution (e.g., 0.1 M HCl).

-

Sample Loading: Dissolve the partially purified ¹⁷O-labeled L-Tyrosine in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound ¹⁷O-labeled L-Tyrosine using a gradient of increasing pH or ionic strength (e.g., a gradient of ammonium hydroxide).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of L-Tyrosine using a suitable method (e.g., UV-Vis spectroscopy at 275 nm).

-

Desalting and Lyophilization: Pool the fractions containing the pure product, desalt if necessary (e.g., by dialysis or using a desalting column), and lyophilize to obtain the final purified ¹⁷O-labeled L-Tyrosine.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of ¹⁷O-labeled L-Tyrosine. It is important to note that these values can vary depending on the specific experimental conditions and the scale of the reaction.

| Parameter | Carboxylic Acid Labeling | Phenolic Hydroxyl Labeling | Purification (Overall) |

| Starting Material | L-Tyrosine | Protected L-Tyrosine | Crude ¹⁷O-labeled L-Tyrosine |

| ¹⁷O Source | H₂¹⁷O (20-40 atom %) | H₂¹⁷O (20-40 atom %) | - |

| Typical Isotopic Enrichment | 15-35 atom % | 10-25 atom % | >95% chemical purity |

| Typical Yield | 70-90% | 40-60% | 80-95% recovery |

| Key Analytical Techniques | ¹⁷O NMR, Mass Spectrometry | ¹⁷O NMR, Mass Spectrometry | HPLC, ¹H NMR, ¹³C NMR |

Visualization of Experimental Workflow and Synthesis Logic

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Overall workflow for the synthesis and purification of ¹⁷O-labeled L-Tyrosine.

Caption: Logical relationship of the ¹⁷O-labeling synthesis process for L-Tyrosine.

Commercial Suppliers and Technical Applications of L-Tyrosine-¹⁷O: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of ¹⁷O-labeled L-Tyrosine, a critical tool for advanced biochemical and pharmaceutical research. The document details supplier specifications, experimental protocols for its incorporation into proteins, and its application in studying protein structure and function using ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability of L-Tyrosine-¹⁷O

The primary commercial suppliers of L-Tyrosine-¹⁷O identified are MedchemExpress and Cambridge Isotope Laboratories. The following table summarizes the available quantitative data for their products to facilitate comparison and procurement.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment (%) | Chemical Purity (%) | Available Quantities |

| MedchemExpress | L-Tyrosine-¹⁷O | HY-N0473S12 | Not specified | Not specified | Inquire for details |

| Cambridge Isotope Laboratories, Inc. | L-Tyrosine (phenol-¹⁷O, 35-40%) | OLM-621 | 35-40 | ≥98 | 250 mg, 500 mg |

Core Applications in Research

L-Tyrosine-¹⁷O serves as a valuable isotopic tracer for investigating a variety of biological processes at the molecular level. Its primary application lies in the field of biomolecular NMR spectroscopy, where the ¹⁷O nucleus provides a sensitive probe for elucidating protein structure, dynamics, and interactions.[1] The quadrupolar nature of the ¹⁷O nucleus makes its NMR properties highly sensitive to the local electronic environment, providing unique insights into hydrogen bonding, protein hydration, and enzyme mechanisms.

Key Signaling Pathway: Catecholamine Biosynthesis

L-Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to various physiological and neurological processes. The enzymatic conversion of L-Tyrosine is the rate-limiting step in this pathway.

Experimental Protocols

The following sections provide detailed methodologies for the site-specific incorporation of L-Tyrosine-¹⁷O into a protein of interest using an E. coli expression system and subsequent analysis by ¹⁷O NMR spectroscopy. This protocol is adapted from established methods for site-specific incorporation of non-canonical amino acids and general procedures for protein NMR.[2][3][4][5]

I. Site-Specific Incorporation of L-Tyrosine-¹⁷O into a Target Protein

This protocol utilizes a tyrosine-auxotrophic E. coli strain, which is incapable of synthesizing its own tyrosine and will therefore incorporate the exogenously supplied L-Tyrosine-¹⁷O into the expressed protein of interest.

A. Materials

-

Tyrosine-auxotrophic E. coli strain (e.g., DL39(DE3))

-

Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)

-

Luria-Bertani (LB) medium

-

M9 minimal medium supplemented with necessary nutrients (excluding tyrosine)

-

L-Tyrosine-¹⁷O (from commercial supplier)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate antibiotics

-

Shaking incubator

-

Centrifuge

B. Protocol

-

Transformation: Transform the expression plasmid into the tyrosine-auxotrophic E. coli strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and a small amount of unlabeled L-Tyrosine to allow for colony growth. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and unlabeled L-Tyrosine. Grow overnight at 37°C with shaking.

-

Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except tyrosine, plus vitamins and trace metals) with the overnight starter culture. Add the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Labeling:

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Gently wash the cell pellet twice with M9 minimal medium lacking tyrosine to remove any residual unlabeled tyrosine.

-

Resuspend the cell pellet in 500 mL of fresh M9 minimal medium (lacking tyrosine) containing the appropriate antibiotic.

-

Add L-Tyrosine-¹⁷O to a final concentration of 50-100 mg/L.

-

Allow the culture to recover for 30 minutes at 37°C with shaking.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

-

Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours to allow for protein expression and incorporation of L-Tyrosine-¹⁷O.

-

Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

II. Protein Purification

The purification protocol will be specific to the protein of interest and any affinity tags it may contain (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.

A. Materials

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Lysozyme, DNase I

-

Sonciator or French press

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Dialysis buffer (NMR buffer, see below)

-

SDS-PAGE analysis reagents

B. Protocol

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Buffer Exchange: Pool the pure fractions and dialyze against the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, 10% D₂O).

III. ¹⁷O NMR Spectroscopy

This section outlines the general procedure for acquiring and processing ¹⁷O NMR data for the labeled protein.

A. Sample Preparation

-

Concentrate the purified, ¹⁷O-labeled protein in the NMR buffer to a final concentration of 0.5-2.0 mM.

-

Transfer approximately 500 µL of the protein solution to a high-quality NMR tube.

-

Add a known concentration of an internal standard if quantitative analysis is required.

B. Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency.

-

Tuning and Matching: Tune and match the probe for the ¹⁷O frequency using the protein sample.

-

Temperature Control: Set and equilibrate the sample temperature, typically at 298 K (25°C).

-

Acquisition Parameters:

-

Pulse Program: A simple one-pulse experiment is often sufficient for initial spectra. For higher resolution in larger proteins, advanced techniques like Quadrupole Central Transition (QCT) NMR may be employed.

-

Spectral Width: A wide spectral width (e.g., 1000 ppm) is typically required due to the broad nature of ¹⁷O signals.

-

Acquisition Time: A short acquisition time is usually sufficient.

-

Recycle Delay: A short recycle delay can be used due to the fast relaxation of the quadrupolar ¹⁷O nucleus.

-

Number of Scans: A large number of scans (from thousands to millions) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

C. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Referencing: Reference the chemical shifts relative to a known standard (e.g., H₂¹⁷O).

-

Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁷O signals to obtain information about the local environment of the labeled tyrosine residues.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein expression to NMR data analysis for studying a protein with a site-specifically incorporated L-Tyrosine-¹⁷O label.

References

- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. Protein Expression and Purification [protocols.io]

- 5. Site-Specific Incorporation of Sulfotyrosine Using an Expanded Genetic Code - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ¹⁷O NMR Spectroscopy: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique with unique applications in chemistry, materials science, and drug development. This document provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and practical applications of ¹⁷O NMR, with a focus on providing actionable information for researchers and scientists.

Core Principles of ¹⁷O NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] The ¹⁷O isotope of oxygen possesses a nuclear spin (I = 5/2) and a nuclear electric quadrupole moment, making it NMR-active.[2][3] However, several key factors present challenges and opportunities in ¹⁷O NMR spectroscopy.

The principle of NMR involves aligning the magnetic nuclear spins in a constant magnetic field, perturbing this alignment with a radio-frequency (RF) pulse, and then detecting the electromagnetic waves emitted as the nuclei return to their initial state.[1] The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed information about molecular structure, dynamics, and interactions.[1]

Key ¹⁷O NMR Parameters:

-

Chemical Shift (δ): The ¹⁷O chemical shift is a sensitive probe of the electronic environment around the oxygen atom. It is influenced by factors such as hybridization, bond order, and the electronegativity of neighboring atoms. The chemical shift is reported in parts per million (ppm) relative to a standard reference, typically water (H₂¹⁷O).

-

Quadrupolar Coupling Constant (Cq): Due to its non-spherical nuclear charge distribution, the ¹⁷O nucleus interacts with the local electric field gradient (EFG) generated by the surrounding electron distribution. This interaction, known as the quadrupolar interaction, is characterized by the quadrupolar coupling constant (Cq) and the asymmetry parameter (η). The quadrupolar interaction is a major contributor to line broadening in ¹⁷O NMR spectra.

-

Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation: Relaxation refers to the processes by which the nuclear spins return to thermal equilibrium after being perturbed by an RF pulse. The spin-lattice relaxation time (T₁) characterizes the rate of energy exchange with the surrounding environment ("lattice"), while the spin-spin relaxation time (T₂) describes the loss of phase coherence among the spins. For quadrupolar nuclei like ¹⁷O, relaxation is often dominated by the quadrupolar mechanism, leading to relatively short relaxation times and broad lines.

Quantitative Data in ¹⁷O NMR Spectroscopy

The following tables summarize typical quantitative data for ¹⁷O NMR spectroscopy, providing a reference for spectral interpretation and experimental design.

Table 1: ¹⁷O NMR Chemical Shift Ranges for Common Organic Functional Groups

| Functional Group | Chemical Shift Range (ppm) |

| Alcohols (R-OH) | -50 to 50 |

| Ethers (R-O-R) | -20 to 120 |

| Esters (RCOOR') | 100 to 200 |

| Carboxylic Acids (RCOOH) | 150 to 250 |

| Ketones (RCOR') | 500 to 600 |

| Aldehydes (RCHO) | 550 to 650 |

| Amides (RCONR'₂) | 150 to 300 |

| Nitro compounds (R-NO₂) | 500 to 800 |

| Water (H₂O) | 0 (Reference) |

Note: Chemical shifts are referenced to H₂¹⁷O. The exact chemical shift can be influenced by solvent, temperature, and pH.

Table 2: Representative ¹⁷O Quadrupolar Coupling Constants (Cq)

| Compound | Cq (MHz) |

| H₂O (liquid) | 7.7 |

| D₂O (liquid) | 6.7 |

| Acetone | 9.5 |

| Dimethyl sulfoxide (DMSO) | 8.2 |

| Benzophenone | 9.8 |

Note: Cq values are sensitive to the molecular environment and are often determined from solid-state NMR or computational methods.

Table 3: Typical ¹⁷O Relaxation Times (T₁ and T₂) at Room Temperature

| Compound/Functional Group | T₁ (ms) | T₂ (ms) |

| H₂O | 5.8 | 3.8 |

| Alcohols | 1 - 10 | 0.5 - 5 |

| Ethers | 2 - 20 | 1 - 10 |

| Carbonyls (ketones, aldehydes) | 0.1 - 1 | 0.05 - 0.5 |

Note: Relaxation times are highly dependent on molecular size, viscosity, and temperature. For quadrupolar nuclei, T₁ is often approximately equal to T₂.

Experimental Protocols in ¹⁷O NMR Spectroscopy

Sample Preparation

For Solution-State ¹⁷O NMR:

-

Enrichment: Due to the low natural abundance of ¹⁷O (0.038%), isotopic enrichment of the sample is often necessary. This can be achieved through chemical synthesis using ¹⁷O-labeled starting materials.

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. The choice of solvent can influence the chemical shift.

-

Concentration: The required concentration depends on the enrichment level and the spectrometer sensitivity. For natural abundance samples, concentrations greater than 0.1 M are often required.

-

Dissolution: Dissolve the sample in the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is completely dissolved to avoid line broadening.

-

Filtration: If any solid particles are present, filter the solution into the NMR tube to improve spectral quality.

For Solid-State ¹⁷O NMR:

-

Sample Packing: The powdered or crystalline sample is packed into a zirconia rotor. The packing should be as dense and uniform as possible to ensure stable magic-angle spinning (MAS).

-

Magic-Angle Spinning (MAS): The rotor is spun at a high frequency (several kilohertz) at the "magic angle" of 54.7° with respect to the main magnetic field. This technique averages out anisotropic interactions, such as the quadrupolar interaction, leading to narrower lines and higher resolution spectra.

Spectrometer Setup and Data Acquisition

A general workflow for setting up an NMR spectrometer for a ¹⁷O NMR experiment is as follows:

Key Acquisition Parameters:

-

Pulse Width: The duration of the RF pulse, calibrated to provide the desired flip angle (e.g., 90°).

-

Acquisition Time (AQ): The time over which the Free Induction Decay (FID) is recorded.

-

Relaxation Delay (D1): The time between successive scans to allow for T₁ relaxation. A delay of at least 5 times T₁ is recommended for quantitative measurements.

-

Number of Scans (NS): The number of FIDs co-added to improve the signal-to-noise ratio. Due to the low sensitivity of ¹⁷O, a large number of scans is often required.

-

Spectral Width (SW): The frequency range to be observed, which should encompass all expected ¹⁷O signals.

Data Processing and Analysis

The acquired FID is a time-domain signal that needs to be converted into a frequency-domain spectrum through a series of processing steps.

Applications in Drug Development

¹⁷O NMR spectroscopy offers unique insights into molecular interactions and dynamics, making it a valuable tool in drug discovery and development.

Characterizing Drug-Target Interactions

By selectively enriching a drug molecule or a target protein with ¹⁷O, it is possible to probe the specific site of interaction. Changes in the ¹⁷O chemical shift, linewidth, and relaxation rates upon binding can provide information about the binding event, the local environment of the oxygen atom, and the dynamics of the complex.

Studying Water-Protein Interactions

Water molecules play a crucial role in biological systems, mediating protein folding, stability, and ligand binding. By observing the ¹⁷O NMR signal of water, it is possible to study the hydration of proteins and the displacement of water molecules upon drug binding. This information is critical for understanding the thermodynamics of binding and for designing more potent and specific drugs.

Conclusion

¹⁷O NMR spectroscopy, despite its challenges, provides a unique and powerful window into the structure and dynamics of oxygen-containing molecules. For researchers, scientists, and drug development professionals, a solid understanding of its fundamental principles and experimental methodologies is key to unlocking its full potential. The ability to directly probe oxygen environments offers invaluable insights into a wide range of chemical and biological processes, from catalysis to drug-target interactions. As instrumentation and enrichment techniques continue to advance, the applications of ¹⁷O NMR are expected to expand, further solidifying its role as an indispensable tool in modern scientific research.

References

The Unseen Oxygen: A Technical Guide to ¹⁷O Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxygen-17 (¹⁷O), the only stable, NMR-active isotope of oxygen, offers a unique window into a vast array of chemical and biological processes. Despite its extremely low natural abundance (≈0.038%), isotopic labeling with ¹⁷O has emerged as a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding biomolecular structures. This guide provides an in-depth overview of the natural abundance and physical properties of ¹⁷O, its relevance in isotopic labeling, detailed experimental protocols for enrichment and analysis, and its application in cutting-edge research, including the study of signaling pathways.

The ¹⁷O Isotope: Properties and Significance

The utility of ¹⁷O in scientific research stems from its unique nuclear properties. Unlike the most abundant oxygen isotope, ¹⁶O (99.762%), and the heavier ¹⁸O (0.200%), ¹⁷O possesses a non-zero nuclear spin (I = 5/2), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. This singular characteristic allows for the direct probing of the local chemical environment of oxygen atoms within a molecule.

However, the very low natural abundance of ¹⁷O presents a significant hurdle, necessitating isotopic enrichment for most applications. The quadrupolar nature of the ¹⁷O nucleus can also lead to broad NMR signals, which requires specialized instrumentation and experimental techniques to overcome.

Table 1: Key Properties of Stable Oxygen Isotopes

| Property | ¹⁶O | ¹⁷O | ¹⁸O |

| Natural Abundance (%) | 99.757 | 0.038[1] | 0.205 |

| Atomic Mass (Da) | 15.99491461956 | 16.99913170[1] | 17.9991604 |

| Nuclear Spin (I) | 0 | +5/2[1] | 0 |

| NMR Active | No | Yes | No |

| Quadrupole Moment (barn) | 0 | -0.02578 | 0 |

The Relevance of ¹⁷O Labeling in Research and Drug Development

The ability to introduce a "spy" in the form of a ¹⁷O atom into a molecule of interest has profound implications across various scientific disciplines.

-

Mechanistic Elucidation: By tracing the fate of a ¹⁷O label through a chemical reaction, researchers can gain unambiguous insights into reaction mechanisms, identify intermediates, and understand bond-breaking and bond-forming steps.

-

Metabolic Pathway Analysis: ¹⁷O labeling is instrumental in tracking the flow of oxygen atoms through metabolic pathways. A key application is in the study of oxidative phosphorylation, where the consumption of ¹⁷O₂ can be monitored to determine rates of cellular respiration.[2]

-

Structural Biology: ¹⁷O NMR spectroscopy provides valuable information on the structure and dynamics of biomolecules. It is particularly useful for studying hydrogen bonding networks, ion-oxygen interactions, and the local environment of oxygen atoms in proteins and nucleic acids.

-

Drug Development: Understanding the metabolism of a drug candidate is crucial for its development. ¹⁷O labeling, in conjunction with mass spectrometry, can be used to identify metabolites and elucidate metabolic pathways, aiding in the design of safer and more effective drugs.

Experimental Protocols

Isotopic Enrichment of Starting Materials

Due to its low natural abundance, the first step in any ¹⁷O labeling study is to obtain or prepare ¹⁷O-enriched starting materials. The most common precursor is ¹⁷O-enriched water (H₂¹⁷O).

This protocol describes the enrichment of an alcohol, using ethanol as an example, through acid-catalyzed exchange with H₂¹⁷O.

Materials:

-

Absolute Ethanol

-

¹⁷O-enriched water (H₂¹⁷O, enrichment level as required)

-

Concentrated Sulfuric Acid (H₂SO₄) or an acidic ion-exchange resin (e.g., Amberlyst-15)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine absolute ethanol and H₂¹⁷O. The molar ratio of H₂¹⁷O to ethanol should be high (e.g., 5:1 or greater) to drive the equilibrium towards the labeled product.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of concentrated H₂SO₄ (approximately 0.1-0.5 mol% relative to ethanol). Alternatively, use an acidic ion-exchange resin for easier removal.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Allow the reaction to proceed for 24-48 hours to reach equilibrium.

-

Neutralization: Cool the reaction mixture to room temperature. If H₂SO₄ was used, neutralize it by adding a slight excess of anhydrous Na₂CO₃ and stir for 1 hour. If a resin was used, filter it off.

-

Purification: Separate the ¹⁷O-labeled ethanol from the excess water by fractional distillation.

-

Analysis: Determine the final ¹⁷O enrichment level using ¹⁷O NMR spectroscopy or mass spectrometry.

¹⁷O Labeling of Biomolecules

Mechanochemistry offers a rapid and efficient method for ¹⁷O labeling, particularly for carboxylic acids.

Materials:

-

Amino Acid

-

¹⁷O-enriched water (H₂¹⁷O)

-

Ball mill and milling jars

Procedure:

-

Sample Preparation: Place the amino acid and a small amount of H₂¹⁷O into a milling jar.

-

Milling: Mill the mixture at a specified frequency for a short duration (e.g., 30-60 minutes).

-

Work-up: After milling, the product can be purified by recrystallization.

-

Analysis: Confirm the incorporation of ¹⁷O and determine the enrichment level by ¹⁷O NMR or mass spectrometry.

Analytical Techniques

Principle: The ¹⁷O nucleus, with its spin of 5/2, has a nuclear magnetic moment that can align with or against an external magnetic field. Transitions between these energy states can be induced by radiofrequency pulses, and the resulting signal provides information about the chemical environment of the oxygen atom.

Instrumentation:

-

High-field NMR spectrometer

-

Broadband probe capable of detecting the ¹⁷O frequency

General Procedure:

-

Sample Preparation: Dissolve the ¹⁷O-labeled compound in a suitable deuterated solvent.

-

Spectrometer Setup: Tune the probe to the ¹⁷O frequency. Set the spectral width, acquisition time, and relaxation delay. Due to the typically broad signals and low sensitivity, a larger number of scans is often required.

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing: Apply Fourier transformation to the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

-

Analysis: Analyze the chemical shifts, line widths, and coupling constants to deduce structural and dynamic information.

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹⁷O (mass ≈ 17) in place of ¹⁶O (mass ≈ 16) results in a predictable mass shift in the molecular ion and fragment ions, allowing for the detection and quantification of the labeled species.

Instrumentation:

-

Mass spectrometer (e.g., GC-MS, LC-MS, or high-resolution MS)

General Procedure:

-

Sample Introduction: Introduce the labeled sample into the mass spectrometer.

-

Ionization: Ionize the sample using an appropriate method (e.g., electron ionization, electrospray ionization).

-

Mass Analysis: Separate the ions based on their m/z ratio.

-

Detection: Detect the abundance of each ion.

-

Analysis: Compare the mass spectra of the labeled and unlabeled compounds to confirm the incorporation of ¹⁷O and determine the labeling efficiency from the relative intensities of the isotopic peaks.

Application in Signaling Pathway Analysis: Tracing Phosphate Transfer

The transfer of phosphate groups is a fundamental process in cellular signaling, often mediated by kinases. ¹⁷O labeling can be a powerful tool to study the mechanism of these enzymes.

Investigating a Kinase-Mediated Phosphorylation

Objective: To determine the origin of the oxygen atoms in the phosphate group of a phosphorylated substrate after a kinase-catalyzed reaction.

Experimental Workflow:

Caption: Workflow for a ¹⁷O labeling study of a kinase reaction.

Detailed Protocol:

-

Synthesis of γ-¹⁷O₃-ATP: Prepare ATP with ¹⁷O atoms specifically in the γ-phosphate group. This can be achieved through enzymatic or chemical synthesis using ¹⁷O-labeled phosphate precursors.

-

Kinase Reaction: Set up a reaction mixture containing the kinase of interest, its specific substrate, and the synthesized γ-¹⁷O₃-ATP in an appropriate buffer.

-

Reaction Quenching and Product Isolation: After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent). Isolate the phosphorylated substrate from the reaction mixture using techniques like chromatography or immunoprecipitation.

-

Analysis: Analyze the isolated phosphorylated substrate by ¹⁷O NMR or high-resolution mass spectrometry.

-

Interpretation: The presence and number of ¹⁷O atoms in the phosphate group of the product will reveal the mechanism of phosphate transfer. For example, the transfer of the entire γ-phosphate group will result in the incorporation of three ¹⁷O atoms.

Visualizing the Signaling Cascade

The following diagram illustrates a generic MAP Kinase (MAPK) signaling pathway, a common target for drug development, where ¹⁷O labeling could be employed to study the sequential phosphorylation events.

Caption: A simplified MAP Kinase signaling cascade.

Conclusion

The low natural abundance of ¹⁷O has historically limited its widespread use. However, with advancements in isotopic enrichment techniques and the increasing sophistication of analytical instrumentation, ¹⁷O labeling is becoming an indispensable tool for researchers, scientists, and drug development professionals. Its unique ability to provide direct insights into the role of oxygen in chemical and biological systems offers unparalleled opportunities for discovery and innovation. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of this powerful isotopic labeling strategy.

References

L-Tyrosine-¹⁷O: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Physical and Chemical Properties, Experimental Analysis, and Biological Significance of ¹⁷O-Labeled L-Tyrosine.

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine, with a specific focus on its ¹⁷O isotopologue. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of stable isotope-labeled amino acids in their work. This document details experimental protocols for the analysis of L-Tyrosine-¹⁷O and explores its role in biological signaling pathways.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | PubChem[1] |

| Molecular Weight (unlabeled) | 181.19 g/mol | PubChem[1] |

| Molecular Weight (¹⁷O-labeled) | 182.19 g/mol (approx.) | MCE[2] |

| Appearance | White, silky needles or crystalline powder | PubChem[1] |

| Odor | Odorless | ChemicalBook |

| Taste | Bland, slightly bitter | ChemicalBook |

Solubility

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.453 g/L | 25 | PubChem |

| 1 M HCl | 25 g/L | - | Sigma-Aldrich |

| Alkaline Solutions | Soluble | - | PubChem |

| Absolute Ethanol | Insoluble | - | PubChem |

| Ether | Insoluble | - | PubChem |

| Acetone | Insoluble | - | PubChem |

Spectroscopic and Physicochemical Data

| Parameter | Value | Conditions | Source |

| Melting Point | 343 °C (decomposes) | - | PubChem |

| Isoelectric Point (pI) | 5.66 | - | Sigma-Aldrich |

| pKa (α-carboxyl) | 2.20 | - | Sigma-Aldrich |

| pKa (α-amino) | 9.21 | - | Sigma-Aldrich |

| pKa (phenol hydroxyl) | 10.07 | - | PubChem |

| Specific Optical Rotation [α]D | -10.6° | 22 °C, c=4 in 1 N HCl | PubChem |

| ¹H NMR Chemical Shifts (δ, ppm) | See PubChem for detailed assignments | 600 MHz, H₂O, pH 7.0 | PubChem, BMRB, HMDB |

| ¹³C NMR Chemical Shifts (δ, ppm) | See PubChem for detailed assignments | 125 MHz, H₂O, pH 7.0 | PubChem, BMRB |

| Mass Spectrum (EI) | Major fragments at m/z 107, 77, 51, 39 | - | NIST, ChemicalBook |

¹⁷O NMR Spectroscopic Data for L-Tyrosine-¹⁷O

Solid-state ¹⁷O NMR spectroscopy is a powerful technique for probing the local environment of the oxygen atom in L-Tyrosine. The following table summarizes the experimentally determined ¹⁷O quadrupole coupling (QC) and chemical shift (CS) tensor parameters for the phenolic oxygen in L-Tyrosine.

| Compound | Isotropic Chemical Shift (δiso / ppm) | Quadrupole Coupling Constant (CQ / MHz) | Asymmetry Parameter (ηQ) |

| L-Tyrosine | 83 | 6.4 | 0.9 |

| L-Tyrosine·HCl | 95 | 6.5 | 0.8 |

| Na₂(L-Tyr)·xH₂O | 143 | 6.4 | 0.9 |

Source: Wu, G. et al. (2010). A solid-state (17)O NMR study of L-tyrosine in different ionization states: implications for probing tyrosine side chains in proteins. The Journal of Physical Chemistry B.

Experimental Protocols

¹⁷O Isotopic Labeling of L-Tyrosine (Phenolic Group)

This protocol is based on methods described for the isotopic labeling of amino acids.

Objective: To selectively introduce a ¹⁷O isotope at the phenolic hydroxyl group of L-Tyrosine.

Materials:

-

L-Tyrosine

-

H₂¹⁷O (17O-enriched water, 20-40 atom %)

-

Acid catalyst (e.g., trifluoromethanesulfonic acid) or enzymatic catalyst (e.g., Tyrosinase in the presence of a suitable co-substrate for exchange)

-

Anhydrous dioxane or other suitable organic solvent

-

Lyophilizer

-

NMR spectrometer and/or mass spectrometer for verification

Procedure:

-

Dissolution: Dissolve L-Tyrosine in anhydrous dioxane.

-

Addition of Enriched Water: Add a stoichiometric amount of H₂¹⁷O to the solution.

-

Catalysis: Introduce a catalytic amount of a strong acid or the appropriate enzyme. The choice of catalyst will depend on the desired specificity and reaction conditions.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from several hours to days, monitoring the reaction progress by NMR or MS.

-

Quenching and Purification: Neutralize the acid catalyst with a suitable base if used. Remove the solvent and excess water via lyophilization. The crude product can be purified by recrystallization or chromatography.

-

Verification: Confirm the isotopic incorporation and purity of the L-Tyrosine-¹⁷O using ¹⁷O NMR spectroscopy and mass spectrometry.

Experimental Workflow for ¹⁷O Labeling:

References

An In-depth Technical Guide to the Safety and Handling of ¹⁷O Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling considerations for compounds labeled with the stable isotope oxygen-17 (¹⁷O). While ¹⁷O is a non-radioactive isotope and poses no radiological hazard, prudent laboratory practices are essential when working with any isotopically labeled compound. This document outlines the physical and chemical properties of ¹⁷O, potential chemical hazards associated with ¹⁷O-labeled compounds, and recommended safety protocols for their handling, storage, and disposal. Detailed experimental methodologies for the synthesis and analysis of ¹⁷O-labeled compounds, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic tracer studies, are also presented.

Introduction to ¹⁷O Labeled Compounds

Oxygen-17 is a stable, non-radioactive isotope of oxygen with a natural abundance of approximately 0.038%.[1] Due to its nuclear spin of 5/2, ¹⁷O is an NMR-active nucleus, making it a valuable tool for probing molecular structure, dynamics, and reaction mechanisms in a variety of chemical and biological systems.[1] The use of ¹⁷O-labeled compounds allows researchers to selectively observe oxygen atoms within a molecule, providing unique insights that are not attainable with other isotopes.[2] Common applications include mechanistic studies of enzymatic reactions, characterization of metal-oxo complexes, and elucidation of metabolic pathways.[2][3]

While the ¹⁷O isotope itself is not hazardous, the chemical properties of the molecules into which it is incorporated dictate the necessary safety precautions. This guide will focus on the safe handling of these compounds in a research environment.

Physical and Chemical Properties of ¹⁷O

The physical and chemical properties of a ¹⁷O-labeled compound are nearly identical to its unlabeled counterpart. The primary difference is the increased mass, which can lead to subtle isotope effects in reaction kinetics.

| Property | Value |

| Isotope | Oxygen-17 (¹⁷O) |

| Natural Abundance | ~0.038% |

| Atomic Mass | 16.99913170(12) u |

| Nuclear Spin (I) | 5/2 |

| Radioactivity | None (Stable Isotope) |

| Commonly Labeled Compounds | Water (H₂¹⁷O), Amino Acids, Phosphates, Organic Molecules |

Safety and Handling

The primary safety concerns when working with ¹⁷O-labeled compounds are related to the chemical reactivity and toxicity of the molecule itself, rather than the isotope. Standard laboratory safety protocols should always be followed.

Hazard Identification

-

Chemical Hazards: The hazards are specific to the compound being used. For example, ¹⁷O-labeled organic solvents will retain the flammability and toxicity of the parent solvent. Always consult the Safety Data Sheet (SDS) for the specific compound.

-

¹⁷O-Enriched Water: While water is generally non-hazardous, highly enriched H₂¹⁷O is expensive and should be handled carefully to avoid loss. No specific hazards are associated with the isotopic enrichment itself.

-

Reagents for Labeling: The synthesis of ¹⁷O-labeled compounds may involve hazardous reagents. For example, the synthesis of labeled phosphates can use phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃), which are corrosive and react violently with water.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling ¹⁷O-labeled compounds to protect against chemical exposure.

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: A fume hood should be used when working with volatile or powdered compounds, or when performing reactions that may generate hazardous fumes.

Storage and Stability

Proper storage is crucial to maintain the integrity of ¹⁷O-labeled compounds and prevent degradation.

| Compound Type | Storage Conditions | Stability Considerations |

| ¹⁷O-Enriched Water | Store in a tightly sealed container at room temperature, protected from light and moisture. | Long-term storage can lead to isotopic exchange with atmospheric oxygen if not properly sealed. |

| ¹⁷O-Labeled Amino Acids | Store at recommended temperatures (often refrigerated or frozen) in a tightly sealed container. | Susceptible to degradation over time; follow manufacturer's recommendations. |

| ¹⁷O-Labeled Phosphates | Store in a dry, inert atmosphere. | Can be hygroscopic and may hydrolyze if exposed to moisture. |

Emergency Procedures

In the event of a spill, follow the established procedures for the specific chemical involved.

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an absorbent material (e.g., vermiculite, sand).

-

Clean the area with an appropriate solvent.

-

Dispose of the contaminated materials as hazardous waste.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system.

-

Provide the emergency response team with the SDS for the spilled material.

-

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving ¹⁷O-labeled compounds.

Synthesis of ¹⁷O-Labeled Compounds

The most common method for introducing ¹⁷O into organic molecules is through the use of ¹⁷O-enriched water (H₂¹⁷O) as a labeling agent.

4.1.1. Synthesis of ¹⁷O-Labeled Amino Acids

This protocol describes the acid-catalyzed exchange of oxygen atoms in the carboxyl group of an amino acid with ¹⁷O from H₂¹⁷O.

Materials:

-

Amino acid

-

¹⁷O-enriched water (H₂¹⁷O)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve the amino acid in a solution of HCl in H₂¹⁷O.

-

Heat the mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours) in a sealed vial to allow for oxygen exchange.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base.

-

Extract the labeled amino acid with an organic solvent such as dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Lyophilize the resulting solid to obtain the purified ¹⁷O-labeled amino acid.

4.1.2. Synthesis of ¹⁷O-Labeled Phosphates

This protocol describes the synthesis of ¹⁷O-labeled phosphate by the hydrolysis of phosphorus pentachloride (PCl₅) with H₂¹⁷O.

Materials:

-

Phosphorus pentachloride (PCl₅)

-

¹⁷O-enriched water (H₂¹⁷O)

-

Fume hood

-

Glass reaction vessel

Procedure:

-

Caution: This reaction is highly exothermic and produces HCl gas. It must be performed in a well-ventilated fume hood.

-

Place the desired amount of PCl₅ in a dry glass reaction vessel.

-

Slowly add H₂¹⁷O dropwise to the PCl₅. The reaction will proceed vigorously.

-

Control the reaction rate by cooling the vessel if necessary.

-

Once the reaction is complete, the resulting solution will contain ¹⁷O-labeled phosphoric acid (H₃P¹⁷O₄).

-

The product can be further purified or used directly in subsequent reactions.

¹⁷O NMR Spectroscopy

¹⁷O NMR is a powerful technique for studying the local environment of oxygen atoms in molecules.

4.2.1. Sample Preparation

-

Dissolve the ¹⁷O-labeled compound in a suitable deuterated solvent to the desired concentration.

-

Typical concentrations for ¹⁷O NMR are higher than for ¹H NMR due to the lower gyromagnetic ratio and natural abundance of ¹⁷O.

-

Filter the sample to remove any particulate matter.

-

Transfer the solution to a clean NMR tube.

4.2.2. Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the ¹⁷O frequency.

-

Shim the magnetic field to optimize homogeneity.

-

Set the appropriate acquisition parameters, including pulse sequence, spectral width, acquisition time, and number of scans.

-

Acquire the ¹⁷O NMR spectrum.

Quantitative Data

Isotopic Enrichment

The level of ¹⁷O enrichment can be determined by mass spectrometry or NMR spectroscopy. The following table provides typical enrichment levels for various applications.

| Application | Typical ¹⁷O Enrichment (%) | Reference |

| ¹⁷O NMR of small molecules | 10 - 50 | |

| ¹⁷O NMR of biomolecules | 1 - 20 | |

| Metabolic tracer studies | 1 - 10 | |

| Synthesis of labeled compounds | 20 - 90+ |

¹⁷O NMR Parameters

The chemical shift and quadrupolar coupling constant of ¹⁷O are sensitive to the local chemical environment.

| Compound | Chemical Shift (ppm) | Quadrupolar Coupling Constant (MHz) |

| H₂¹⁷O | 0 | 6.7 |

| ¹⁷O-labeled amino acids (carboxyl) | 250 - 350 | 8 - 10 |

| ¹⁷O-labeled phosphates | 100 - 150 | 5 - 7 |

Conclusion

The use of ¹⁷O-labeled compounds is a powerful tool in chemical and biomedical research. While the ¹⁷O isotope itself is stable and non-radioactive, the chemical nature of the labeled molecules necessitates adherence to standard laboratory safety practices. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize ¹⁷O-labeled compounds to advance their scientific investigations. This document provides a foundation for the safe handling, synthesis, and analysis of these valuable research materials. Researchers should always consult the specific Safety Data Sheet for each compound and adhere to their institution's safety policies.

References

An In-depth Technical Guide to Stable Isotope Labeling with ¹⁷O

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Oxygen-17 (¹⁷O) offers a unique and powerful tool for elucidating molecular structure, dynamics, and metabolic pathways. As the only NMR-active stable isotope of oxygen, ¹⁷O provides a direct window into the chemical environment of oxygen atoms within a molecule, a perspective often unattainable with other isotopic labels. This guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of ¹⁷O stable isotope labeling for researchers in academia and the pharmaceutical industry.

Core Principles of ¹⁷O Stable Isotope Labeling

Oxygen-17 is a low-abundance (0.038%) stable isotope of oxygen with a nuclear spin of 5/2+. This non-zero spin makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive probe of the local electronic and structural environment of the oxygen atom. The key principles underpinning the utility of ¹⁷O labeling include:

-

NMR Activity: Unlike the most abundant oxygen isotope, ¹⁶O (spin 0), ¹⁷O possesses a nuclear magnetic moment, allowing it to be directly observed in NMR experiments. This provides invaluable information about chemical bonding, molecular dynamics, and intermolecular interactions.[1][2][3]

-

Quadrupole Moment: As a quadrupolar nucleus, the ¹⁷O resonance is highly sensitive to the symmetry of the local electric field gradient. This property can be exploited to study subtle changes in molecular conformation and binding events.[1]

-

Isotope Effects: The mass difference between ¹⁷O and ¹⁶O can lead to kinetic isotope effects (KIEs) in chemical and enzymatic reactions. Measuring these effects provides insights into reaction mechanisms and transition states.[2]

Synthesis of ¹⁷O-Labeled Compounds

The low natural abundance of ¹⁷O necessitates isotopic enrichment for most applications. The primary precursor for the synthesis of ¹⁷O-labeled compounds is ¹⁷O-enriched water (H₂¹⁷O). Various organic and inorganic synthesis methods have been developed to incorporate ¹⁷O into a wide range of molecules.

Table 1: Selected Methods for Synthesizing ¹⁷O-Labeled Compounds

| Labeled Compound Class | Synthetic Method | Key Reagents | Reference |

| Carboxylic Acids | Acid-catalyzed exchange or saponification of esters | H₂¹⁷O, acid or base catalyst | |

| Amino Acids | Acid-catalyzed exchange or enzymatic synthesis | H₂¹⁷O, acid, specific enzymes | |

| Alcohols | Reaction of alkyl halides with Na¹⁷OH | Iodoalkanes, Na¹⁷OH | |

| Phosphate Compounds | Reaction of phosphorus oxychloride or pentachloride with H₂¹⁷O | POCl₃ or PCl₅, H₂¹⁷O | |

| Peptides | Solid-phase synthesis using ¹⁷O-labeled amino acids | Fmoc- or Boc-protected ¹⁷O-amino acids |

A general workflow for the synthesis of an ¹⁷O-labeled biomolecule is depicted below.

Experimental Protocols

Detailed experimental protocols are crucial for successful ¹⁷O labeling studies. Below are generalized methodologies for key applications.

¹⁷O Labeling in Cell Culture

This protocol outlines the general steps for enriching proteins with ¹⁷O in mammalian cells.

Protocol: ¹⁷O Enrichment in Mammalian Cells

-

Cell Culture Preparation: Culture mammalian cells (e.g., HEK293) in standard growth medium to the desired confluence.

-

Media Exchange: Replace the standard medium with a custom ¹⁷O-labeling medium. This medium is typically prepared using ¹⁷O-enriched water and may contain ¹⁷O-labeled amino acids.

-

Induction of Protein Expression: If using an inducible expression system, add the appropriate inducing agent to the culture.

-

Incubation: Incubate the cells for a sufficient period to allow for the incorporation of ¹⁷O into newly synthesized proteins. The duration will depend on the protein's expression rate and turnover.

-

Cell Harvest and Lysis: Harvest the cells and lyse them using a suitable buffer to extract the proteins.

-

Protein Purification: Purify the ¹⁷O-labeled protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Analysis: Analyze the purified protein by NMR spectroscopy or mass spectrometry to confirm ¹⁷O incorporation and for subsequent structural or functional studies.

Enzymatic ¹⁷O Labeling for Proteomics

Enzymatic incorporation of ¹⁸O is a well-established method for relative protein quantification in proteomics. A similar principle can be applied using ¹⁷O, although it is less common. The following is a conceptual protocol adapted from ¹⁸O labeling methods.

Protocol: Enzymatic ¹⁷O Labeling of Peptides

-

Protein Extraction and Digestion (Control): Extract proteins from the control sample and digest them into peptides using a protease (e.g., trypsin) in a buffer prepared with natural abundance water (H₂¹⁶O).

-

Protein Extraction and Digestion (Experimental): Extract proteins from the experimental sample and digest them with the same protease in a buffer prepared with ¹⁷O-enriched water (H₂¹⁷O). This will result in the incorporation of one or two ¹⁷O atoms at the C-terminus of each peptide.

-

Sample Mixing: Combine equal amounts of the ¹⁶O- and ¹⁷O-labeled peptide mixtures.

-

LC-MS/MS Analysis: Analyze the mixed peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass shift between the ¹⁶O- and ¹⁷O-labeled peptides allows for the relative quantification of the corresponding proteins.

Applications of ¹⁷O Stable Isotope Labeling

The unique properties of ¹⁷O make it a versatile tool in various fields of scientific research and drug development.

Elucidation of Enzyme Mechanisms and Kinetics

¹⁷O labeling is instrumental in studying the mechanisms of enzymatic reactions, particularly those involving the transfer of oxygen atoms.

-

Kinetic Isotope Effects (KIEs): Measuring the ¹⁷O KIE can help determine the rate-limiting step of a reaction and provide insights into the structure of the transition state. For example, a significant KIE upon labeling a substrate can indicate that the bond to that oxygen atom is being broken or formed in the rate-determining step.

Table 2: Representative ¹⁸O Kinetic Isotope Effects for O₂-Consuming Enzymes

| Enzyme | ¹⁸O KIE (k¹⁶/k¹⁸) | Reference |

| Soybean Lipoxygenase | 1.012 ± 0.001 | |

| Taurine Dioxygenase | 1.0102 ± 0.0002 | |

| Tyrosine 3-Monooxygenase | 1.0175 ± 0.0019 | |

| Ribulose-1,5-bisphosphate carboxylase/oxygenase | 1.0234 ± 0.0004 | |

| (Note: Data for ¹⁷O KIEs are less commonly reported but would provide complementary information.) |

-

Probing Metal Ion Coordination: In metalloproteins, ¹⁷O NMR can be used to probe the coordination environment of metal ions by labeling water molecules or substrates that bind to the active site.

Metabolic Flux Analysis

Stable isotope labeling is a cornerstone of metabolic flux analysis, which aims to quantify the rates of metabolic pathways. While ¹³C and ¹⁵N are more commonly used, ¹⁷O can provide unique information about oxidative metabolism.

-

Tracing Oxygen Metabolism: By providing cells or organisms with ¹⁷O₂ gas, the incorporation of ¹⁷O into metabolic water (H₂¹⁷O) and other metabolites can be traced to quantify the rates of oxygen consumption and flux through oxidative pathways.

Drug Development and Metabolism Studies

Stable isotope labeling is a critical tool in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

-

Metabolite Identification: Incorporating ¹⁷O into a drug molecule can aid in the identification of its metabolites by mass spectrometry. The characteristic mass shift helps to distinguish drug-related compounds from endogenous molecules.

-

Pharmacokinetic Studies: ¹⁷O-labeled drugs can be used as tracers in pharmacokinetic studies to determine the rate of drug clearance and the formation of metabolites in vivo.

-

Mechanism of Action Studies: For drugs that target enzymes, ¹⁷O labeling can be used to investigate the drug's mechanism of action by probing its interaction with the enzyme's active site using NMR.

Case Study Snippet: Bupivacaine Metabolism

A study on the metabolism of the local anesthetic bupivacaine utilized ¹⁸O labeling to identify previously unknown metabolites. By incubating the drug with liver microsomes in the presence of ¹⁸O₂, researchers were able to confidently identify oxidized metabolites based on the incorporation of the heavy oxygen isotope. This approach significantly increased the confidence in metabolite annotation. A similar strategy could be employed with ¹⁷O for complementary analysis, particularly with NMR.

Conclusion